molecular formula C8H4BrIO B6210691 7-bromo-2-iodo-1-benzofuran CAS No. 2763998-30-5

7-bromo-2-iodo-1-benzofuran

Cat. No.: B6210691
CAS No.: 2763998-30-5
M. Wt: 322.92 g/mol
InChI Key: YSECVYRLWPAPGB-UHFFFAOYSA-N
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Description

7-Bromo-2-iodo-1-benzofuran (C₈H₄BrIO) is a halogenated benzofuran derivative characterized by bromine and iodine substituents at the 7- and 2-positions, respectively. Halogenated benzofurans are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and ability to engage in halogen bonding .

Properties

CAS No.

2763998-30-5

Molecular Formula

C8H4BrIO

Molecular Weight

322.92 g/mol

IUPAC Name

7-bromo-2-iodo-1-benzofuran

InChI

InChI=1S/C8H4BrIO/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H

InChI Key

YSECVYRLWPAPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2)I

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-iodo-1-benzofuran typically involves the bromination and iodination of benzofuran. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate.

Industrial Production Methods

Industrial production of 7-bromo-2-iodo-1-benzofuran follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-iodo-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in different benzofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzofurans with different functional groups.

    Oxidation Reactions: Products include oxidized benzofuran derivatives.

    Reduction Reactions: Products include dehalogenated benzofuran derivatives.

Scientific Research Applications

7-bromo-2-iodo-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-2-iodo-1-benzofuran involves its interaction with specific molecular targets. The presence of bromine and iodine atoms enhances its ability to form strong interactions with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of halogens significantly influences reactivity and molecular interactions. For example:

  • 5-Iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran (): The iodine at position 5 and methylsulfinyl group at position 3 create a sterically crowded environment, leading to distinct crystal packing dominated by C–H···O and π–π interactions .
  • 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran (): Bromine at position 5 and a 4-fluorophenyl group at position 2 contribute to planar molecular geometry (mean C–C bond length: 0.003 Å) and high thermal stability . The iodine in 7-bromo-2-iodo-1-benzofuran, being larger than bromine, may increase molecular weight (MW: 323.93 g/mol vs. ~330–350 g/mol for similar iodo derivatives) and polarizability, favoring halogen-bonding interactions .
Table 1: Substituent Effects on Key Properties
Compound Substituents Molecular Weight (g/mol) Key Interactions Applications
7-Bromo-2-iodo-1-benzofuran 7-Br, 2-I 323.93 Halogen bonding, π–π stacking Drug intermediates, materials
5-Iodo-7-methyl-3-methylsulfinyl-2-phenyl-1-benzofuran 5-I, 3-SOCH₃, 2-Ph 428.24 C–H···O, π–π Crystal engineering
5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran 5-Br, 2-(4-F-Ph) 393.25 S=O···H–C, F···H–C Pharmacological studies

Structural and Crystallographic Insights

  • Crystal Packing : Iodo-substituted benzofurans (e.g., ) exhibit shorter I···O/N contacts (3.2–3.5 Å) compared to bromo analogs (3.5–3.8 Å), enhancing lattice stability . The 7-bromo-2-iodo derivative may display similar trends, with iodine’s polarizability enabling stronger intermolecular interactions.
  • Bond Lengths and Angles: In 5-iodo-7-methyl derivatives, the C–I bond length is ~2.10 Å, while C–Br in 5-bromo analogs is ~1.90 Å . The 7-bromo-2-iodo compound is expected to follow this pattern, with minor deviations due to substituent positions.

Biological Activity

7-bromo-2-iodo-1-benzofuran is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data.

  • Molecular Formula : C8_8H4_4BrIO
  • Molecular Weight : 322.92 g/mol
  • CAS Number : 2763998-30-5
  • IUPAC Name : 7-bromo-2-iodo-1-benzofuran

The presence of both bromine and iodine atoms enhances the compound's reactivity, making it a versatile precursor for further chemical modifications and biological applications .

The biological activity of 7-bromo-2-iodo-1-benzofuran is primarily attributed to its ability to interact with various molecular targets. The halogen substituents (bromine and iodine) enable the compound to form strong interactions with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction can result in various pharmacological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives, including 7-bromo-2-iodo-1-benzofuran, exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of benzofuran derivatives against various pathogens:

CompoundActivityMinimum Inhibitory Concentration (MIC)
7-bromo-2-iodo-1-benzofuranAntimicrobialTBD (To Be Determined)
Benzofuran derivativesAntimycobacterialMIC as low as 0.60 μM
2-substituted benzofuransAntibacterialMIC between 0.78 μg/mL and 6.25 μg/mL

In particular, compounds with certain substitutions on the benzofuran ring have shown enhanced activity against Mycobacterium tuberculosis and other bacterial strains .

Anticancer Activity

The potential anticancer properties of 7-bromo-2-iodo-1-benzofuran are also noteworthy. Research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often depend on the structural modifications of the benzofuran scaffold.

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of benzofuran derivatives were synthesized and tested for their activity against M. tuberculosis. Compounds with hydroxyl substitutions at specific positions exhibited significant antimycobacterial activity, indicating the importance of functional group positioning in enhancing efficacy .
  • Antibacterial Screening :
    • In a comparative study involving various benzofuran derivatives, 7-bromo-2-iodo-1-benzofuran was evaluated for its antibacterial properties against gram-positive and gram-negative bacteria. The results suggested that modifications to the benzofuran structure could lead to improved activity profiles .

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